molecular formula C9H8BrN3O2 B1446908 Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate CAS No. 1416241-64-9

Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Cat. No. B1446908
M. Wt: 270.08 g/mol
InChI Key: ZUWKXYABKNGJAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a chemical compound1. However, detailed information about this specific compound is not readily available in the literature.



Synthesis Analysis

The synthesis of similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, has been reported2. These compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol2. However, the specific synthesis process for Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is not mentioned in the available literature.



Molecular Structure Analysis

The molecular structure of Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is not explicitly provided in the available literature. However, a similar compound, 6-bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine, has a molecular weight of 226.083.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate. However, triazolo[4,3-a]pyridine derivatives have been studied for their potential antiviral and antimicrobial activities2.



Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate are not explicitly mentioned in the available literature. However, a similar compound, 6-bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine, has a molecular weight of 226.083.


Scientific Research Applications

  • Pharmaceutical Research

    • Triazole compounds, which are similar to the requested compound, have shown versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors .
    • Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
    • The synthesis and pharmacological activities of triazole derivatives have been analyzed in the literature .
  • Antibacterial Activity

    • Triazolo[4,3-a]pyrazine derivatives have been synthesized and tested for their antibacterial activities .
    • The minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .
  • Antifungal Activity

    • Triazole-containing drugs such as fluconazole and voriconazole have been used as antifungal agents .
    • These drugs have shown effectiveness against a variety of fungal infections .
  • Anticancer Research

    • Some triazole derivatives have shown potential as anticancer agents .
    • For instance, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have demonstrated good inhibitory effects in cancer research .
  • Antidepressant Research

    • Triazole nucleus is present in several classes of antidepressant drugs such as trazodone and nefazodone .
    • These drugs have been used to treat various forms of depression .
  • Antihypertensive Research

    • Triazole-containing drugs like trapidil have been used as antihypertensive agents .
    • These drugs help in controlling high blood pressure .
  • Antiviral Research

    • Triazole nucleus is present in several classes of antiviral drugs .
    • These drugs have been used to treat various forms of viral infections .
  • Anti-inflammatory Research

    • Triazole-containing drugs have shown anti-inflammatory properties .
    • These drugs help in controlling inflammation in various conditions .
  • Analgesic Research

    • Triazole nucleus is present in several classes of analgesic drugs .
    • These drugs have been used to treat various forms of pain .
  • Antiepileptic Research

    • Triazole-containing drugs like rufinamide have been used as antiepileptic agents .
    • These drugs help in controlling seizures .
  • Antidiabetic Research

    • Triazole nucleus is present in several classes of antidiabetic drugs .
    • These drugs have been used to treat diabetes .
  • Antianxiety Research

    • Triazole nucleus is present in several classes of antianxiety drugs .
    • These drugs have been used to treat various forms of anxiety .

Safety And Hazards

The safety and hazards associated with Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate are not explicitly mentioned in the available literature. However, it’s always important to handle chemical compounds with appropriate safety measures.


Future Directions

The future directions for research on Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate are not explicitly mentioned in the available literature. However, given the interest in triazolopyridines and related compounds for their potential biological activities4, further research could explore the potential applications of Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate in various fields.


Please note that this analysis is based on the limited information available in the literature and may not fully cover all aspects of Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate.


properties

IUPAC Name

ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-8(14)6-3-4-13-7(5-6)11-12-9(13)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWKXYABKNGJAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NN=C(N2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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